6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound classified within the broader category of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This particular compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of various kinases involved in cancer progression. The molecular formula for this compound is , and it has a CAS number of 499190-16-8, indicating its unique identification in chemical databases.
The synthesis of 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions that may include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) and yields are crucial for optimizing the synthesis process. For instance, the use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times in similar compounds .
The molecular structure of 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid features a fused bicyclic system consisting of a pyrazole and pyrimidine ring. The presence of bromine and chlorine substituents contributes to its unique chemical properties.
Key structural data includes:
6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can participate in various chemical reactions:
Technical details about these reactions would include specifics about reaction conditions (solvents, temperatures) and yields observed during experiments .
The mechanism of action for 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid primarily involves its role as a kinase inhibitor. It is believed to bind to the ATP-binding site of target kinases, disrupting their activity:
Data from studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact selectivity and potency against specific kinases .
Relevant data from various studies highlight the importance of these properties in determining the compound's behavior in biological systems .
6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several promising applications in scientific research:
The systematic IUPAC name for the compound is 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, reflecting its precise substitution pattern. This nomenclature follows the fused bicyclic numbering system where:
Regioisomeric differentiation is critical due to the existence of related isomers like pyrazolo[5,1-b]pyrimidine or pyrazolo[3,4-d]pyrimidine, which exhibit distinct nitrogen atom arrangements. The [1,5-a] fusion denotes adjacency between pyrazole N1 and pyrimidine C6, creating a planar scaffold with unique electronic delocalization. This contrasts with isomers where fusion occurs at other bonds (e.g., [3,4-d] fusion positions a nitrogen at the ring junction). Such differences significantly alter hydrogen-bonding capacity and π-orbital overlap, impacting bioactivity and physicochemical behavior [2] [5].
Table 1: Key Identifiers of 6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 499190-16-8 | [3] [4] |
Molecular Formula | C₇H₃BrClN₃O₂ | [3] [6] |
SMILES | C1=C(C=NC2=C(C(=NN21)C(=O)O)Cl)Br | [4] [6] |
InChIKey | SJPCXFJYCLTDKK-UHFFFAOYSA-N | [4] [6] |
The pyrazolo[1,5-a]pyrimidine core exhibits a coplanar bicyclic system with a dihedral angle of ≤5° between the pyrazole and pyrimidine rings. This near-perfect planarity arises from sp²-hybridized atoms throughout the fused system, facilitating extensive π-conjugation. X-ray diffraction studies of analogous compounds (e.g., unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) confirm an average bond length of 1.37 Å for the N1–C9 fusion bond, indicating significant double-bond character and delocalization across both rings [5] [7].
The carboxylic acid substituent at C2 adopts a coplanar orientation relative to the bicyclic system due to conjugation between its carbonyl π-system and the heteroaromatic ring. This resonance restricts rotation around the C2–COOH bond (rotatable bond count = 1), enhancing molecular rigidity. Crystallographic data further reveals characteristic hydrogen-bonding motifs: the carboxylic acid proton participates in intermolecular O–H···N bonds with pyrimidine N5 (distance: ~2.65 Å), forming dimeric or chain-like supramolecular assemblies in the solid state [4] [7].
Table 2: Crystallographic and Conformational Parameters
Parameter | Value | Significance | |
---|---|---|---|
Ring Fusion Dihedral Angle | 0.5–5° | Planarity enables π-stacking interactions | |
C2–COOH Bond Length | 1.46 Å (C–C); 1.23 Å (C=O) | Indicates partial double-bond character | |
O–H···N Hydrogen Bond | 2.60–2.70 Å | Stabilizes crystal packing | |
Density (Calculated) | 2.21 g/cm³ | High density due to halogen content | [4] |
The bromine (C6) and chlorine (C3) substituents exert distinct electronic effects on the core scaffold:
The carboxylic acid group at C2 is electron-withdrawing (-I and -R effects), further polarizing the core. This synergizes with halogen effects, lowering the LUMO energy (-3.1 eV calculated) and enhancing electrophilicity at C5 and C7. Computed molecular orbitals reveal halogen-dependent electron density redistribution: bromine’s polarizability increases charge delocalization in the pyrimidine ring, while chlorine’s localized effect creates a steeper potential gradient at C3 [5] [9].
Table 3: Electronic Parameters of Substituents
Substituent | Position | σₘ (Hammett) | Electrostatic Potential | LUMO Shift vs. Unsubstituted Core |
---|---|---|---|---|
Br | C6 (Pyrimidine) | 0.39 | +35 to +40 kcal/mol | -0.8 eV |
Cl | C3 (Pyrazole) | 0.37 | +20 to +25 kcal/mol | -0.5 eV |
COOH | C2 (Pyrazole) | 0.45 | -10 to +5 kcal/mol | -1.2 eV |
Key structural and electronic differences emerge when comparing the title compound to related halogenated analogs:
Lipophilicity: LogP = 1.94 (higher than the title compound’s 1.84) due to the absence of polar COOH [9].
6-Bromo[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid:
Hydrogen Bonding: Triazole N4 serves as an extra H-bond acceptor (PSA = 85.5 Ų vs. 67.5 Ų for the title compound) [10].
5-Bromo-2-chloropyrazolo[1,5-a]pyrimidine:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: